![molecular formula C13H15ClF3NO3S B12585078 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine CAS No. 647014-09-3](/img/structure/B12585078.png)
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a piperidine ring substituted with a methanesulfonyl group and a phenoxy group that is further substituted with chloro and trifluoromethyl groups. Its complex structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with a suitable piperidine derivative under specific conditions to form the phenoxy-piperidine intermediate. This intermediate is then treated with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro or trifluoromethyl groups, leading to the formation of different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The compound’s phenoxy and methanesulfonyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine include other phenoxy-piperidine derivatives and compounds with similar functional groups. For example:
- 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
647014-09-3 |
|---|---|
Molecular Formula |
C13H15ClF3NO3S |
Molecular Weight |
357.78 g/mol |
IUPAC Name |
4-[2-chloro-4-(trifluoromethyl)phenoxy]-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C13H15ClF3NO3S/c1-22(19,20)18-6-4-10(5-7-18)21-12-3-2-9(8-11(12)14)13(15,16)17/h2-3,8,10H,4-7H2,1H3 |
InChI Key |
AXFXSOLDPQRENC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



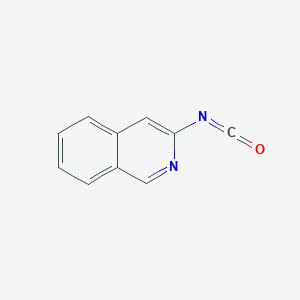
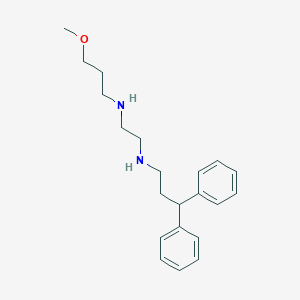
![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)
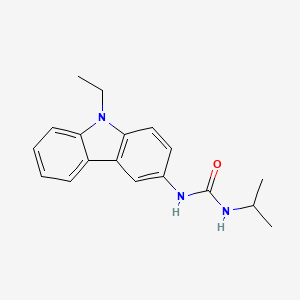
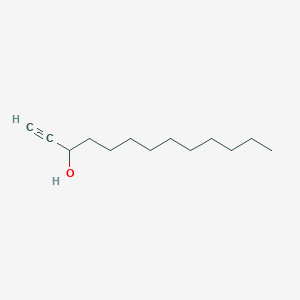

![(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid](/img/structure/B12585046.png)
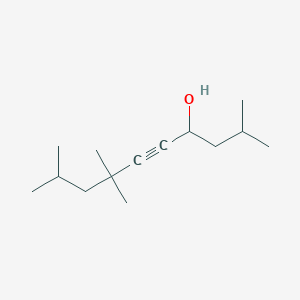
![(2Z)-3-butyl-1,1-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12585052.png)
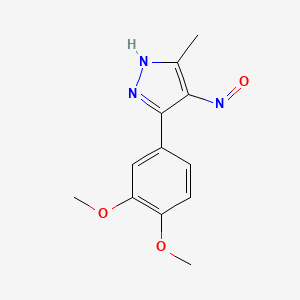
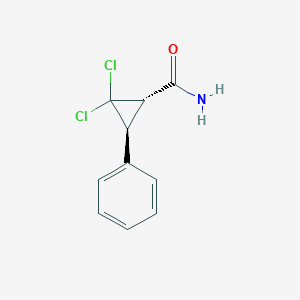
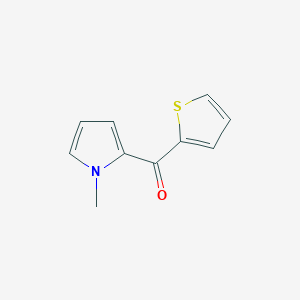
![Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12585075.png)
